molecular formula C13H9ClO2 B068142 2'-Chlorobiphenyl-3-carboxylic acid CAS No. 168619-03-2

2'-Chlorobiphenyl-3-carboxylic acid

Cat. No. B068142
M. Wt: 232.66 g/mol
InChI Key: XGEMSZNXYHULJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2'-Chlorobiphenyl-3-carboxylic acid often involves carbonylation reactions, where specific positions on the biphenyl ring are substituted, leading to the formation of the target compound. For instance, the carbonylation reaction of 2,3-dichlorobiphenyl can substitute the chlorine atom in position 3, resulting in the formation of 2-chloro-3-phenylbenzoic acid, a closely related compound. This process is influenced by steric interactions and the formation of a stable carboxyl supramolecular synthon, highlighting the importance of reaction conditions and molecular interactions in the synthesis process (Boyarskiy et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds like 2-chloro-3-phenylbenzoic acid is determined through techniques such as single crystal XRD. These analyses reveal the compound's structure, emphasizing the influence of steric interactions between substituents and the role of weak interactions involving the carbonyl oxygen atom and the chlorine atom. These findings are crucial for understanding the molecular geometry and potential reactivity sites of the compound (Boyarskiy et al., 2009).

Chemical Reactions and Properties

Carboxylic acids, including those similar to 2'-Chlorobiphenyl-3-carboxylic acid, exhibit a range of chemical behaviors, acting as reactants in various types of chemical reactions. For example, carboxylic acid additives have been shown to significantly improve yields in certain palladium-catalyzed intramolecular N-arylation reactions. This demonstrates the compound's potential reactivity and the impact of substituents on its chemical behavior (Moon & Stephens, 2013).

Scientific Research Applications

  • Structure Analysis : Boyarskiy et al. (2009) investigated the structure of 2-chloro-3-phenylbenzoic acid, a derivative of 2'-Chlorobiphenyl-3-carboxylic acid, using single crystal XRD. This study is important for understanding the steric interactions and weak interactions in the molecule, which are crucial for its applications in various fields (Boyarskiy, Fonari, Suwińska, & Simonov, 2009).

  • Synthetic Chemistry : Hesse, Perspicace, and Kirsch (2007) described a microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, which demonstrates the potential of using similar techniques for synthesizing derivatives of 2'-Chlorobiphenyl-3-carboxylic acid (Hesse, Perspicace, & Kirsch, 2007).

  • Catalysis : Moon and Stephens (2013) found that carboxylic acid additives improved the yield of Pd-catalyzed intramolecular N-arylation, a process potentially applicable to 2'-Chlorobiphenyl-3-carboxylic acid derivatives (Moon & Stephens, 2013).

  • Bioimaging : Gui et al. (2015) developed a fluorescence turn-on chemosensor for the detection of Al(3+) in living cells, involving a carboxylic group. This research illustrates the potential application of 2'-Chlorobiphenyl-3-carboxylic acid in bioimaging and biosensing (Gui et al., 2015).

  • Photocatalysis : Hong, Wang, and Bush (1998) studied the photocatalytic degradation of 2-chlorobiphenyl in water, which is related to the degradation of 2'-Chlorobiphenyl-3-carboxylic acid. This has implications for environmental remediation (Hong, Wang, & Bush, 1998).

  • Decomposition Studies : Fang et al. (2005) investigated the decomposition of chlorobiphenyls in supercritical water, a process potentially relevant for the decomposition of 2'-Chlorobiphenyl-3-carboxylic acid in similar conditions (Fang, Xu, Smith, Arai, & Kozinski, 2005).

  • Chemoselective Transformations : Naruto et al. (2017) explored the catalytic transformation of carboxylic acids using rhenium complexes, which might be applicable to 2'-Chlorobiphenyl-3-carboxylic acid for producing functionalized alcohols (Naruto, Agrawal, Toda, & Saito, 2017).

  • Photoremovable Protecting Group : Klan, Zabadal, and Heger (2000) proposed a new photoremovable protecting group for carboxylic acids, a technique that could be applied to 2'-Chlorobiphenyl-3-carboxylic acid (Klan, Zabadal, & Heger, 2000).

Safety And Hazards

According to the safety data sheet, 2’-Chlorobiphenyl-3-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

Research into carboxylic acids, including 2’-Chlorobiphenyl-3-carboxylic acid, could uncover a new repertoire of bioactive molecules and biosynthetic enzymes . This could potentially lead to the development of new classes of antibiotics with useful chemotherapeutic activities .

properties

IUPAC Name

3-(2-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEMSZNXYHULJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373886
Record name 2'-Chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chlorobiphenyl-3-carboxylic acid

CAS RN

168619-03-2
Record name 2'-Chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Chlorobiphenyl-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2'-Chlorobiphenyl-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2'-Chlorobiphenyl-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2'-Chlorobiphenyl-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2'-Chlorobiphenyl-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2'-Chlorobiphenyl-3-carboxylic acid

Citations

For This Compound
1
Citations
VP Boyarskii, TE Zhesko, KE Tvorogov - Russian Journal of Organic …, 2007 - Springer
… in 2-chlorobiphenyl-3-carboxylic acid but not in isomeric 3-chlorobiphenyl-2-carboxylic acid. … Yield of 2-chlorobiphenyl3-carboxylic acid (XVII) 60 mg (79%), mp 154C; published data [7]: …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.